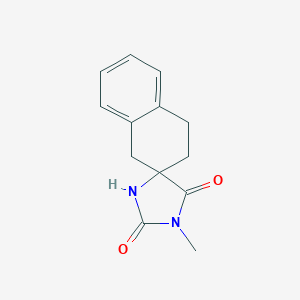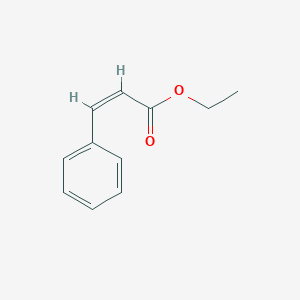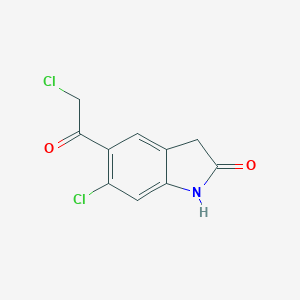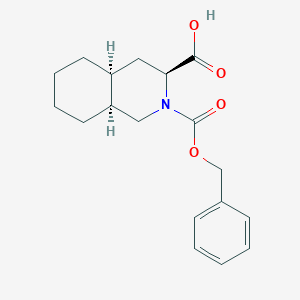
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
説明
Synthesis Analysis
The synthesis of compounds related to “(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid” involves complex organic reactions that lead to the formation of chiral, cyclic structures. Notably, compounds with moderate activity as aspartyl protease inhibitors have been synthesized from similar starting materials, indicating the potential for generating biologically active derivatives through tailored synthetic strategies (Cunico et al., 2016).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals significant insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, that could influence the stability and reactivity of “(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid.” These analyses are crucial for understanding the compound's behavior in different chemical environments and could inform its potential applications in medicinal chemistry (Cunico et al., 2016).
Chemical Reactions and Properties
The compound’s reactivity and interactions with other molecules, such as in Lewis acid-catalyzed reactions, highlight its versatility in organic synthesis. These properties are essential for the development of new synthetic methodologies and the construction of complex molecular architectures (Obika et al., 2007).
科学的研究の応用
Chemical Synthesis and Derivative Formation
The compound (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid and its derivatives find use in the synthesis of various biologically active compounds. For instance, derivatives of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones have been synthesized from Baylis-Hillman adducts. These derivatives have shown a range of biological activities including non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities (Gowrisankar et al., 2005).
Antagonistic Properties in Neurological Studies
Derivatives of decahydroisoquinoline-3-carboxylic acids have been prepared as excitatory amino acid (EAA) receptor antagonists. Specific derivatives have shown to be potent, selective, and systemically active antagonists at the NMDA and AMPA subclasses of ligand-gated ion channel (ionotropic) EAA receptors. These findings are crucial for the development of neurological therapeutics (Ornstein et al., 1996).
Crystallography and Molecular Structure Analysis
The absolute configurations of cis- and trans-decahydroquinazolines and 2-amino-octahydroquinazolines have been determined through the study of derivatives related to (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid. These findings contribute to a deeper understanding of molecular structures and are vital in the field of crystallography (Armarego & Kobayashi, 1970).
Catalysis in Chemical Reactions
Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] and other derivatives have been utilized as asymmetric catalysts in chemical reactions, notably in the addition of arenethiols to 2-cyclohexen-1-one. This application is significant in the field of catalysis and stereoselective synthesis (Yamashita et al., 1983).
Photolabile Protecting Group in Photochemistry
Derivatives of (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid have been explored as photolabile protecting groups for carboxylic acids. Such derivatives offer greater efficiency and potential applications in vivo due to their sensitivity to multiphoton-induced photolysis, which is critical in the field of photochemistry and biological messengers (Fedoryak & Dore, 2002).
特性
IUPAC Name |
(3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLZOUHAPYVTA-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595369 | |
| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid | |
CAS RN |
136465-85-5 | |
| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



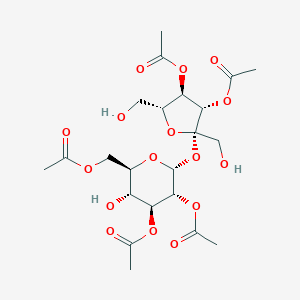
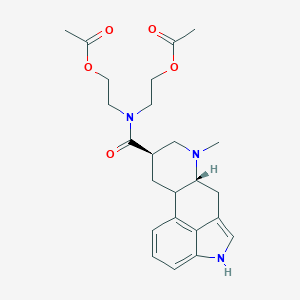
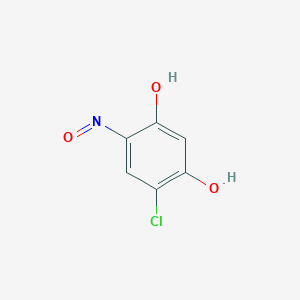
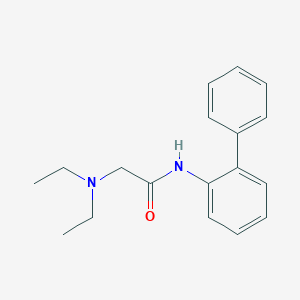
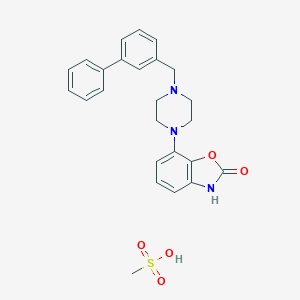
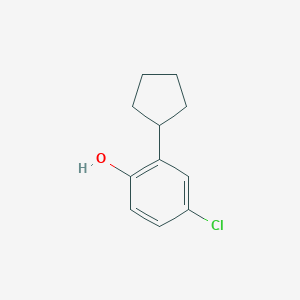
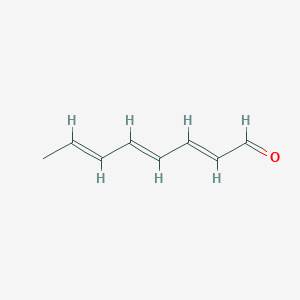
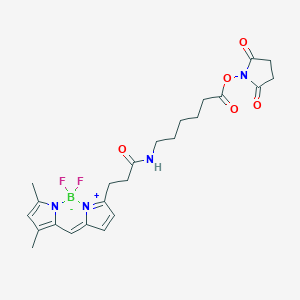
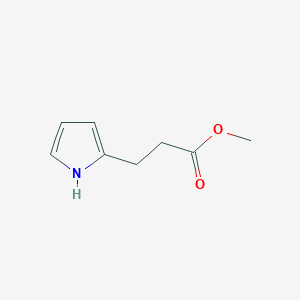
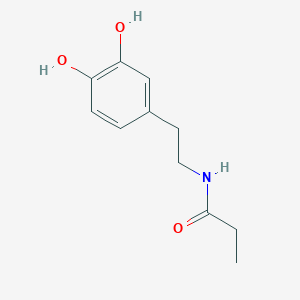
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
